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molecular formula C12H14O B8686995 5,6-Dihydro-4-methyl-2-phenyl-2H-pyran CAS No. 60335-70-8

5,6-Dihydro-4-methyl-2-phenyl-2H-pyran

Cat. No. B8686995
M. Wt: 174.24 g/mol
InChI Key: YXKYECZAOSJDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05219836

Procedure details

In an autoclave, 10 g of a mixture of 5,6-dihydro-4-methyl-2-phenyl-2H-pyran and tetrahydro-4-methylene-2-phenyl-2H-pyran (prepared from benzaldehyde and isoprenol as described in Swiss Pat. No. 655 932) in 50 ml of ethyl alcohol were hydrogenated in the presence of 0.1 g of 10% Pd on charcoal to yield 9.7 g of pure tetrahydro-4-methyl-2-phenyl-2H-pyran.
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][O:5][CH:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:3]=1.C=C1CCOC(C2C=CC=CC=2)C1.C(=O)C1C=CC=CC=1.CC(CCO)=C>C(O)C.[Pd]>[CH3:1][CH:2]1[CH2:7][CH2:6][O:5][CH:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:3]1

Inputs

Step One
Name
mixture
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(OCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(OCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CCO
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC(OCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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